molecular formula C72H116O4 B191398 Helenien CAS No. 547-17-1

Helenien

Cat. No. B191398
CAS RN: 547-17-1
M. Wt: 1045.7 g/mol
InChI Key: YHGJHDJZIOYZIR-URPSFYETSA-N
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Description

Helenien is a chemical compound with the molecular formula C72H116O4 . It is a xanthophyll, a natural product found in Arnica montana, Tagetes patula, and Tagetes erecta .


Molecular Structure Analysis

Helenien has a molecular weight of 1045.689 Da and a mono-isotopic mass of 1044.887329 Da . It has a complex structure with multiple carbon, hydrogen, and oxygen atoms .


Physical And Chemical Properties Analysis

Helenien has a density of 1.0±0.1 g/cm3, a boiling point of 949.7±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.3 mmHg at 25°C . It also has a molar refractivity of 332.4±0.4 cm3 and a polar surface area of 53 Å2 .

Scientific Research Applications

Vision Enhancement

  • Effects on Vision in Low-Light Conditions : Helenien has been studied for its potential benefits in improving visual functions. A clinical trial comparing Helenien with cyaninoside chloride on patients with functional disturbances of vision in low-luminance conditions found that both agents significantly improved photopic visual acuity. However, only cyaninoside chloride improved visual functions related to mesopic and scotopic vision. This indicates the therapeutic value of Helenien in enhancing certain aspects of vision under specific conditions (Solé, Rigal, & Peyresblanques, 1984).

Agricultural Production

  • Yield Improvement in Plants : In the context of agriculture, Helenien has been explored for its impact on plant yields. A study conducted on Tagetes patula and Tagetes erecta showed that higher plant populations led to significantly increased flower yields and Helenien production. This research suggests that optimizing plant populations can enhance the yield of Helenien, a valuable compound in these species (Ram, Garg, Ram, & Kumar, 2000).

Antiviral Properties

  • Potential Antiviral Effects : A study from 1966 on Helenine, derived from Penicillium funiculosum, indicated its protective effect against several viruses in vivo in experimental animals. It was observed to induce the formation of an inhibitor of viral plaque formation in cell cultures and intact mice, suggesting its potential role as an antiviral agent (Rytel, Shope, & Kilbourne, 1966).

Antineoplastic Activity

  • Selective Toxicity Towards Tumor Cells : Research on Inula helenium extracts, which contain Helenien, demonstrated significant toxicity toward various tumor cell lines while exhibiting much lower toxicity against healthy human lymphocytes. This selective toxicity makes Helenien an interesting candidate for further anticancer investigations (Dorn, Alexenizer, Hengstler, & Dorn, 2006).

Safety And Hazards

When handling Helenien, it is advised to avoid breathing in mist, gas, or vapours and to avoid contact with skin and eyes . It is also recommended to use personal protective equipment, ensure adequate ventilation, and evacuate personnel to safe areas in case of accidental release .

properties

IUPAC Name

[(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hexadecanoyloxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-yl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H116O4/c1-13-15-17-19-21-23-25-27-29-31-33-35-37-49-69(73)75-65-55-63(7)67(71(9,10)57-65)53-51-61(5)47-41-45-59(3)43-39-40-44-60(4)46-42-48-62(6)52-54-68-64(8)56-66(58-72(68,11)12)76-70(74)50-38-36-34-32-30-28-26-24-22-20-18-16-14-2/h39-48,51-55,65-67H,13-38,49-50,56-58H2,1-12H3/b40-39+,45-41+,46-42+,53-51+,54-52+,59-43+,60-44+,61-47+,62-48+/t65-,66+,67-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGJHDJZIOYZIR-URPSFYETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1CC(=C(C(C1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)OC(=O)CCCCCCCCCCCCCCC)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@@H]1CC(=C(C(C1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@H]2C(=C[C@@H](CC2(C)C)OC(=O)CCCCCCCCCCCCCCC)C)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H116O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1045.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Helenien

CAS RN

547-17-1
Record name Lutein dipalmitate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=547-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Xantofyl palmitate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6'R)-β,ε-carotene-3(R),3'(R)-diol dipalmitate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.107
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name XANTOFYL PALMITATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2W1791D7V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
260
Citations
W Muller-limmroth, D Berges, H Loher - Zeitschrift fur Biologie, 1958 - cabdirect.org
1. Electroretinograms were studied in eyes isolated from frogs 48 or 72 hr. after treatment with large doses of vitamin A or helenien. Results are described in detail. It is concluded that …
Number of citations: 3 www.cabdirect.org
H Pfeifer - v. Graefes Arch. Ophthalmol., 1957 - cabdirect.org
… helenien in solution in oil and 2500 IU vitamin A. Later, 10 mg… helenien were given with the same amount of vitamin A. A … Similar tests with helenien and vitamin A were made on 13 …
Number of citations: 2 www.cabdirect.org
G Schmitt, D Berges, W Muller-limmroth - Zeitschrift fur Biologie, 1959 - cabdirect.org
2. Uptake of oxygen by the retina of male frogs (Rana temporaria), untreated or given by stomach tube 10, 000 IU vitamin A (Vogan) or 1 mg. helenien (Adaptinol) was measured by the …
Number of citations: 2 www.cabdirect.org
M Ram, SN Garg, G Ram, S Kumar - Journal of herbs, spices & …, 2000 - Taylor & Francis
… Rf of the standard helenien was 0.45. Helenien yields were calculated from the helenien … 3 Helenien yields were calculated by multiplying helenien concentration by fresh flower yield; …
Number of citations: 5 www.tandfonline.com
D Berges, G Schmitt, W Muller-limroth - Zeitschrift fur Biologie, 1959 - cabdirect.org
… Values for 68 retinae each of frogs pre-treated with vitamin A or helenien were not significantly … It was considered unlikely that the effect of vitamin A and helenien, seen in a fall of the …
Number of citations: 0 www.cabdirect.org
GV Studnitz - v. Graefes Arch. Ophthalmol., 1953 - cabdirect.org
Increase in dark adaptation by means of helenien and vitamin A emulsions. … Foreign Title : Zur Steigerung der Dunkeladaptation durch Helenien und Vitamin A-Emulsionen. … 23) to …
Number of citations: 4 www.cabdirect.org
P Cilotti - Annali di Ottalmologia e Clinica Oculistica, 1963 - europepmc.org
[THE ACTION OF THIOCTIC ACID AND HELENIEN ON VISUAL ACUITY IN REDUCED LIGHTING IN NORMAL SUBJECTS]. - Abstract - Europe PMC … [THE ACTION OF THIOCTIC …
Number of citations: 2 europepmc.org
E Tarpo, V Cucu - Pharmazie, 1961
Number of citations: 9
DW des Heleniens, A des Vitamins - Zeitschrift für Biologie, 1960 - JF Lehmann
Number of citations: 0
M Monje - Ophthalmol, 1948
Number of citations: 2

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